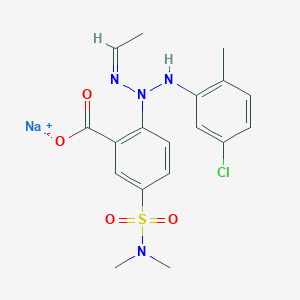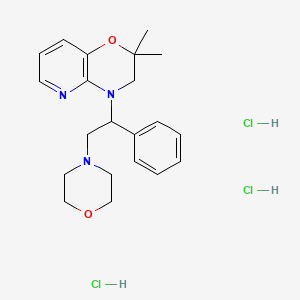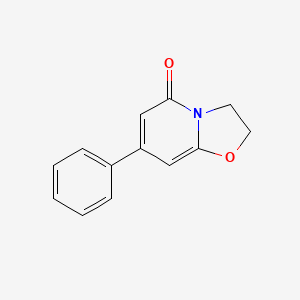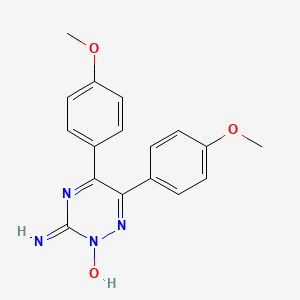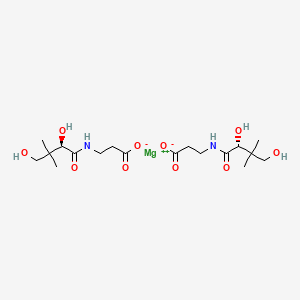
(R)-Bis(N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium is a coordination compound that features magnesium as the central metal ion coordinated to two ligands of N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium typically involves the reaction of magnesium salts with N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alanine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired coordination compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Scientific Research Applications
Chemistry
In chemistry, ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions that are otherwise challenging to achieve.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying metal-ligand interactions in biological systems.
Medicine
In medicine, ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating biological pathways.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and as a component in specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of ®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through its ligands, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alanine: This compound is similar in structure but lacks the magnesium ion.
Magnesium bis(glycinate): Another magnesium coordination compound with different ligands.
Magnesium bis(acetylacetonate): A coordination compound with acetylacetonate ligands.
Uniqueness
®-bis[N-(2,4-dihydroxy-3,3-dimethylbutyryl)-beta-alaninato]magnesium is unique due to its specific ligands and the resulting coordination environment. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
94246-74-9 |
|---|---|
Molecular Formula |
C18H32MgN2O10 |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI Key |
ONSCBWDZUUNMMK-UBKPKTQASA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Mg+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


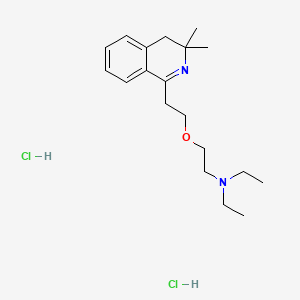
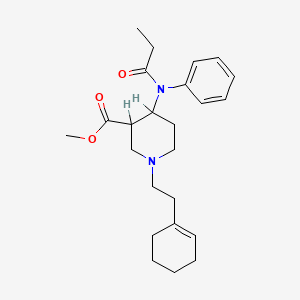
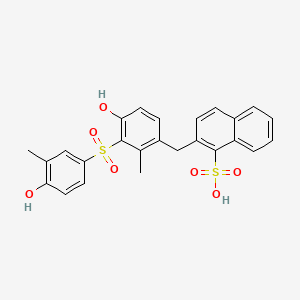
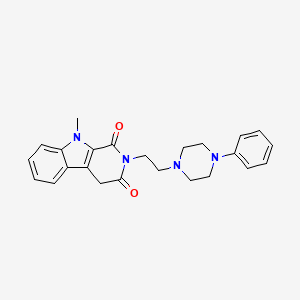
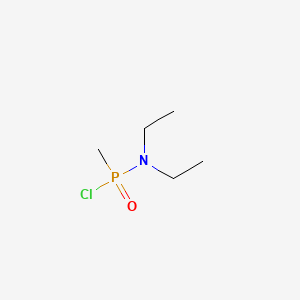

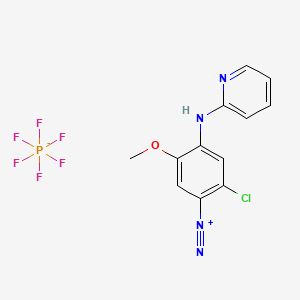
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
